molecular formula C18H26N4O4S B2629868 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,5-diethoxybenzenesulfonamide CAS No. 1797978-25-6

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,5-diethoxybenzenesulfonamide

Cat. No.: B2629868
CAS No.: 1797978-25-6
M. Wt: 394.49
InChI Key: DXBJLLGTNGQTFM-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,5-diethoxybenzenesulfonamide is a synthetic compound known for its unique structure, which combines a pyrimidine ring with a sulfonamide group. This fusion imparts specific physical and chemical properties, making it useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step procedures:

  • Step 1: Synthesis begins with the preparation of the 4-(dimethylamino)-6-methylpyrimidin-2-yl) precursor.

  • Step 2: This intermediate is then reacted with 2,5-diethoxybenzenesulfonyl chloride under controlled conditions, generally in the presence of a base such as triethylamine.

  • Reaction Conditions: The reactions are carried out in anhydrous solvents like dichloromethane, under nitrogen atmosphere to prevent moisture interference.

Industrial Production Methods

On an industrial scale, the production focuses on optimizing yields and purity through:

  • High-pressure liquid chromatography (HPLC) for purification.

  • Use of automated reactors to ensure precise control over reaction parameters.

  • Implementation of stringent quality control measures to ensure consistency in production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate.

  • Reduction: It can also be reduced using agents such as sodium borohydride.

  • Substitution: The compound is prone to nucleophilic substitution reactions, especially at the sulfonamide nitrogen.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Solvents: Dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).

Major Products Formed

  • Oxidation Products: Primarily involve the formation of sulfonic acids.

  • Reduction Products: Lead to the formation of corresponding amines.

  • Substitution Products: Include a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

Chemistry

  • Catalysis: Acts as a ligand in metal-catalyzed reactions.

  • Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

  • Enzyme Inhibition: Functions as an inhibitor for specific enzymes, useful in studying biochemical pathways.

Medicine

  • Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly for its antibacterial properties.

Industry

  • Material Science: Explored in the development of novel materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through:

  • Molecular Targeting: Binding to active sites of enzymes, inhibiting their function.

  • Pathways: Interacting with biochemical pathways, modifying the activity of key proteins involved in these processes.

Comparison with Similar Compounds

Compared to other sulfonamide derivatives, N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,5-diethoxybenzenesulfonamide stands out due to:

  • Unique Structural Features: The presence of both a pyrimidine ring and a sulfonamide group, which is relatively rare.

  • Chemical Stability: Exhibits higher stability under various conditions.

List of Similar Compounds

  • N-((4-methylpyrimidin-2-yl)methyl)-benzenesulfonamide.

  • N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-benzenesulfonamide.

  • N-(6-methylpyrimidin-2-yl)-2,5-diethoxybenzenesulfonamide.

And there you have it: a thorough dive into the world of this compound. Got anything else you want to explore?

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2,5-diethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4S/c1-6-25-14-8-9-15(26-7-2)16(11-14)27(23,24)19-12-17-20-13(3)10-18(21-17)22(4)5/h8-11,19H,6-7,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBJLLGTNGQTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2=NC(=CC(=N2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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